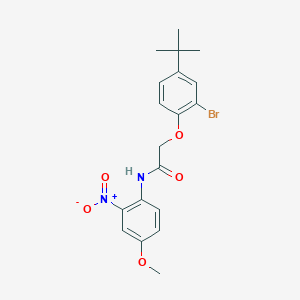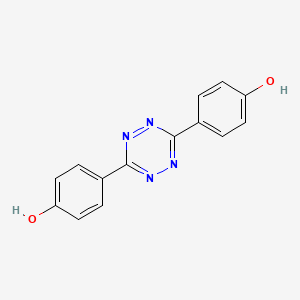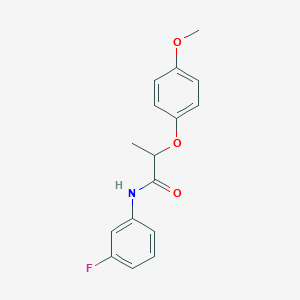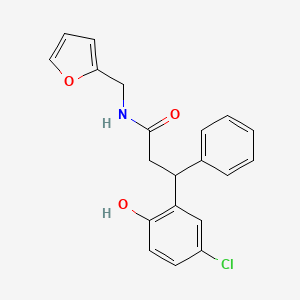
2-(2-bromo-4-tert-butylphenoxy)-N-(4-methoxy-2-nitrophenyl)acetamide
Vue d'ensemble
Description
2-(2-bromo-4-tert-butylphenoxy)-N-(4-methoxy-2-nitrophenyl)acetamide, also known as BAY 43-9006, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It was originally developed as an anti-cancer agent and has since been investigated for its use in treating other diseases, such as rheumatoid arthritis and psoriasis.
Mécanisme D'action
2-(2-bromo-4-tert-butylphenoxy)-N-(4-methoxy-2-nitrophenyl)acetamide 43-9006 exerts its anti-cancer effects through several mechanisms. It inhibits the activity of RAF kinases, which are key components of the RAF/MEK/ERK signaling pathway. This pathway is frequently dysregulated in cancer, leading to increased cell proliferation and survival. 2-(2-bromo-4-tert-butylphenoxy)-N-(4-methoxy-2-nitrophenyl)acetamide 43-9006 also inhibits the activity of VEGFR, which is involved in angiogenesis, the process by which tumors develop their own blood supply.
Biochemical and Physiological Effects:
2-(2-bromo-4-tert-butylphenoxy)-N-(4-methoxy-2-nitrophenyl)acetamide 43-9006 has been shown to have a number of biochemical and physiological effects. In addition to its anti-cancer activity, it has been shown to inhibit the production of inflammatory cytokines and chemokines, suggesting that it may have potential as an anti-inflammatory agent. It has also been shown to have anti-angiogenic effects, which may be useful in treating diseases such as diabetic retinopathy.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 2-(2-bromo-4-tert-butylphenoxy)-N-(4-methoxy-2-nitrophenyl)acetamide 43-9006 is that it has been extensively studied in preclinical models of cancer, making it a well-characterized tool compound for investigating the role of specific signaling pathways in tumor growth and survival. However, one limitation is that it has relatively poor solubility, which can make it difficult to work with in certain experimental settings.
Orientations Futures
There are several potential future directions for research involving 2-(2-bromo-4-tert-butylphenoxy)-N-(4-methoxy-2-nitrophenyl)acetamide 43-9006. One area of interest is the development of combination therapies involving 2-(2-bromo-4-tert-butylphenoxy)-N-(4-methoxy-2-nitrophenyl)acetamide 43-9006 and other anti-cancer agents. Another potential direction is the investigation of 2-(2-bromo-4-tert-butylphenoxy)-N-(4-methoxy-2-nitrophenyl)acetamide 43-9006 in other disease settings, such as rheumatoid arthritis and psoriasis. Finally, there is ongoing interest in developing new small molecule inhibitors that target specific components of the RAF/MEK/ERK and VEGF/VEGFR pathways, which may have improved efficacy and fewer side effects compared to 2-(2-bromo-4-tert-butylphenoxy)-N-(4-methoxy-2-nitrophenyl)acetamide 43-9006.
Applications De Recherche Scientifique
2-(2-bromo-4-tert-butylphenoxy)-N-(4-methoxy-2-nitrophenyl)acetamide 43-9006 has been extensively studied for its potential as an anti-cancer agent. It has been shown to inhibit the activity of several key signaling pathways involved in tumor growth and survival, including the RAF/MEK/ERK and VEGF/VEGFR pathways. In preclinical studies, 2-(2-bromo-4-tert-butylphenoxy)-N-(4-methoxy-2-nitrophenyl)acetamide 43-9006 has demonstrated activity against a wide range of cancer types, including melanoma, renal cell carcinoma, and hepatocellular carcinoma.
Propriétés
IUPAC Name |
2-(2-bromo-4-tert-butylphenoxy)-N-(4-methoxy-2-nitrophenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21BrN2O5/c1-19(2,3)12-5-8-17(14(20)9-12)27-11-18(23)21-15-7-6-13(26-4)10-16(15)22(24)25/h5-10H,11H2,1-4H3,(H,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHQXFPSUOCYIPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)OCC(=O)NC2=C(C=C(C=C2)OC)[N+](=O)[O-])Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21BrN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-{3-[2-(dimethylamino)-5,6-dimethylpyrimidin-4-yl]phenyl}acetamide](/img/structure/B4109094.png)
![1-[(4-propionylphenoxy)acetyl]imidazolidin-4-one](/img/structure/B4109107.png)

![2-[3-(cyclopropylcarbonyl)-1H-indol-1-yl]-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B4109116.png)
![6-chloro-3-[5-(2-furyl)-1-propionyl-4,5-dihydro-1H-pyrazol-3-yl]-4-phenyl-2(1H)-quinolinone](/img/structure/B4109119.png)

![1-{3-[2-(diethylamino)ethyl]-2-imino-2,3-dihydro-1H-benzimidazol-1-yl}-3-(2-methoxyphenoxy)-2-propanol hydrochloride](/img/structure/B4109149.png)
![ethyl 4-[4-cyclopentyl-3-(2-hydroxyethyl)-1-piperazinyl]-1-piperidinecarboxylate](/img/structure/B4109157.png)
![N-{1-[4-allyl-5-({2-[(2-bromo-4,6-difluorophenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]-2-methylpropyl}benzamide](/img/structure/B4109164.png)
![N-benzyl-2-{4-[(4-benzyl-1-piperazinyl)carbonothioyl]-2-ethoxyphenoxy}acetamide](/img/structure/B4109166.png)
![N-[4-(1-azepanylsulfonyl)phenyl]-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetamide](/img/structure/B4109172.png)
![2-bromo-N-[5-({2-[4-(4-chlorophenyl)-1-piperazinyl]-2-oxoethyl}thio)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B4109175.png)